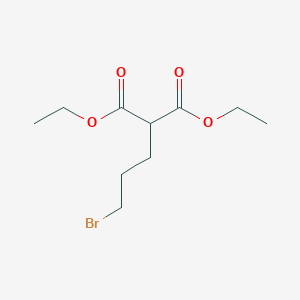

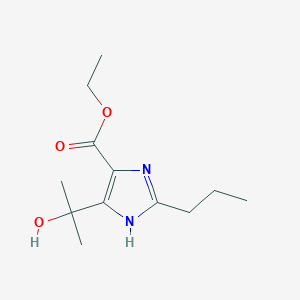

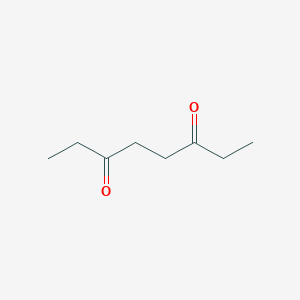

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate involves a multi-step process starting from butanoic acid and o-phenylenediamine. Techniques include condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction, achieving an overall yield of 32.2% (Shen Zheng-rong, 2007). This process highlights the complex nature of synthesizing such compounds and the importance of optimizing conditions for better yields.

Molecular Structure Analysis

The molecular structure of related imidazole derivatives has been extensively studied, revealing insights into their crystalline forms and the roles of hydrogen bonds in their crystal packing. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was determined using single-crystal X-ray diffraction, showcasing the importance of strong hydrogen bonds in its structural stability (K. Y. Yeong et al., 2018). Such analyses are crucial for understanding how molecular arrangements affect the physical and chemical properties of the compound.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including interactions with different reagents that lead to the formation of related substances or impurities. For example, during its preparation, several related substances and impurities were observed, which were systematically identified and characterized, highlighting the complexity of its chemical behavior (G. Venkannaa et al., 2015).

Scientific Research Applications

This compound is identified as a key intermediate in the synthesis of Olmesartan, an antihypertensive drug (Shen Zheng-rong, 2007).

A study on process-related impurities during its preparation revealed 11 related impurities, indicating its complexity and the need for meticulous synthesis methods (G. Venkannaa et al., 2015).

In a broader context, compounds similar to Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, like various ethyl imidazole carboxylates, demonstrate potential in forming complex, multifunctional organic compounds due to their diverse supramolecular structures (M. Costa et al., 2007).

The synthesis of related imidazole compounds has been shown to be useful in the creation of new organic compounds with potential applications in medicinal chemistry and drug development (M. Jasiński et al., 2008).

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate for the synthesis of olmesartan medoxomil . Olmesartan medoxomil is an angiotensin II receptor antagonist and is used to treat high blood pressure. Therefore, it can be inferred that the targets of this compound are likely related to the angiotensin II receptor.

Mode of Action

Given its role as an intermediate in the synthesis of olmesartan medoxomil , it can be speculated that it may interact with its targets in a way that contributes to the antagonistic effect on the angiotensin II receptor.

Biochemical Pathways

As it is a key intermediate in the synthesis of olmesartan medoxomil , it is likely involved in the biochemical pathways related to the regulation of blood pressure.

Result of Action

Given its role as an intermediate in the synthesis of olmesartan medoxomil , it can be inferred that its action contributes to the therapeutic effects of olmesartan medoxomil, which include lowering blood pressure and reducing the risk of cardiovascular events.

properties

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-5-7-8-13-9(11(15)17-6-2)10(14-8)12(3,4)16/h16H,5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBJJAFGNMRRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(C)(C)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441791 | |

| Record name | Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | |

CAS RN |

144689-93-0 | |

| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common impurities encountered during the synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and how are they identified?

A1: Research has identified eleven impurities that can arise during the synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate []. These include various substituted imidazole derivatives, such as Ethyl carbinol imidazole, Methoxy imidazole, and Olefinic imidazole. These impurities are characterized and identified using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].

Q2: What is the significance of the regio-isomer impurity in the synthesis of Olmesartan Medoxomil using Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate?

A2: A major impurity identified during the condensation reaction of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 2-(triphenylmethyl)-5-[4'-(bromomethylbiphenyl)-2-yl] tetrazole is its regio-isomer within the imidazole moiety []. This particular isomer was confirmed by single crystal X-ray diffraction []. The presence of this regio-isomer can impact the purity and efficacy of the final drug product. Therefore, optimizing reaction conditions to minimize its formation is critical for producing high-quality Olmesartan Medoxomil [].

Q3: How does the "one-pot" synthesis approach improve the production of Olmesartan Medoxomil?

A3: A novel "one-pot" process directly reacts Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(triphenylmethyl)-5-(4'-bromoethylbiphenyl-2-)tetrazole, simplifying the synthesis of Olmesartan Medoxomil []. This method boasts several advantages over traditional multi-step procedures: milder reaction conditions, fewer byproducts, higher end-product purity, increased total yield, and enhanced safety and environmental friendliness []. These benefits make the "one-pot" approach highly suitable for industrial-scale production of Olmesartan Medoxomil.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)